molecular formula C20H23N3O4 B14954516 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide

Cat. No.: B14954516
M. Wt: 369.4 g/mol
InChI Key: ATVVABVTYLEEML-UHFFFAOYSA-N
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Description

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide is a complex organic compound that features an imidazolidinone core, a phenylethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting glyoxal with ammonia or primary amines to form the imidazolidinone ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.

    Incorporation of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the furan-2-yl ethylamine reacts with an activated ester or acid chloride of the imidazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the imidazolidinone core, potentially converting it to an imidazolidine.

    Substitution: The phenylethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various functionalized phenylethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide
  • **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide

Uniqueness

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide is unique due to the presence of both the furan ring and the imidazolidinone core, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide

InChI

InChI=1S/C20H23N3O4/c24-18(21-12-10-16-7-4-14-27-16)9-8-17-19(25)23(20(26)22-17)13-11-15-5-2-1-3-6-15/h1-7,14,17H,8-13H2,(H,21,24)(H,22,26)

InChI Key

ATVVABVTYLEEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=CO3

Origin of Product

United States

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